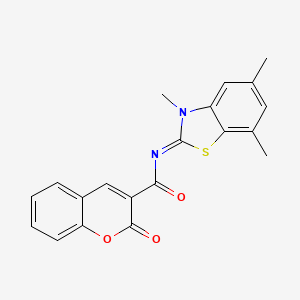

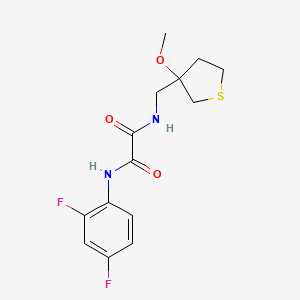

![molecular formula C27H22N4O6S B2565704 3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 2034462-35-4](/img/structure/B2565704.png)

3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Antitumor Activity

Quinazolinone derivatives have demonstrated significant antitumor activities. A study synthesized novel quinazolinone analogs, showing broad spectrum antitumor activity with potency 1.5–3.0-fold more compared to 5-FU, a known antitumor agent. These compounds exhibited selective activities towards CNS, renal, breast, and leukemia cell lines, implicating their potential in cancer therapy (Ibrahim A. Al-Suwaidan et al., 2016).

Antimicrobial Activity

Quinazolinone derivatives have also shown promising antimicrobial properties. Novel 6,8-dibromo-4(3H)quinazolinone derivatives exhibited potent in vitro anti-bacterial and anti-fungal activities. The minimum inhibitory concentrations (MICs) of these compounds were determined against various bacterial and fungal strains, showcasing their potential as antimicrobial agents (M. Mohamed et al., 2010).

Analgesic and Anti-inflammatory Activity

Further research into quinazolinone-linked 1,3,4-oxadiazole derivatives revealed their potent analgesic and anti-inflammatory properties in animal studies. These findings suggest the therapeutic potential of quinazolinone derivatives in managing pain and inflammation (D. Dewangan et al., 2016).

Diuretic Activity

A study on quinazolin‐4(3H)‐one derivatives containing thiazole or 1,3,4‐thiadiazole moieties indicated significant diuretic activity. This research expands the potential use of quinazolinone derivatives in treating conditions requiring diuretics (A. R. Maarouf et al., 2004).

Antioxidant Activity

Quinazolinone derivatives have also been evaluated for their antioxidant properties. A study synthesized new (1,3,4-oxadiazol-2-yl)-1H-benzo[h]quinolin-4-one derivatives, including glucose and xylose hydrazones, which showed moderate to high antioxidant activities (A. Fadda et al., 2011).

Antiparkinsonian Activity

Quinazolinone derivatives linked to antiparkinsonian activity were synthesized, indicating the potential of these compounds in treating Parkinson's disease. The most active compound demonstrated significant efficacy in related studies (Sunil Kumar et al., 2012).

Antiviral Activity

Research on novel quinazolin-4(3H)-ones synthesized via microwave technique revealed their antiviral potential against a range of viruses, including influenza and severe acute respiratory syndrome corona, among others. This highlights the broad-spectrum antiviral capabilities of quinazolinone derivatives (P. Selvam et al., 2007).

Mechanism of Action

properties

IUPAC Name |

3-(1,3-benzodioxol-5-ylmethyl)-2-[[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22N4O6S/c1-33-18-10-17(11-19(12-18)34-2)25-29-24(37-30-25)14-38-27-28-21-6-4-3-5-20(21)26(32)31(27)13-16-7-8-22-23(9-16)36-15-35-22/h3-12H,13-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVRYLXGSQCDLOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC6=C(C=C5)OCO6)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22N4O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

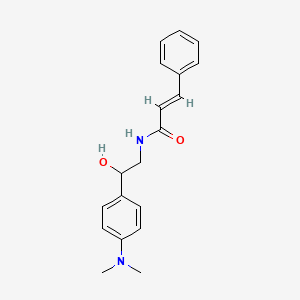

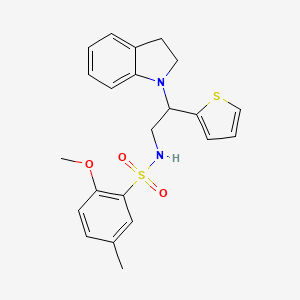

![5-(2-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B2565621.png)

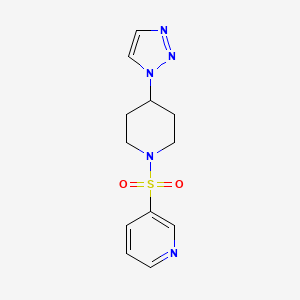

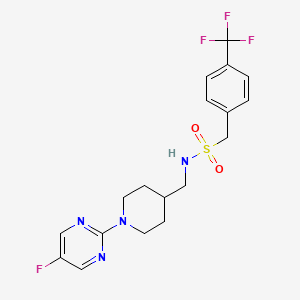

![N-(2-chlorobenzyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2565640.png)

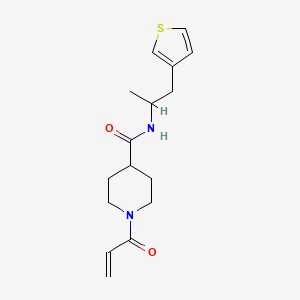

![(R)-3-Pyrrolidin-3-yl-3,4-dihydro-1H-benzo[1,2,6]thiadiazine 2,2-dioxide hydrochloride](/img/structure/B2565641.png)

![N-[[2-(Fluoromethyl)-6-oxaspiro[2.5]octan-2-yl]methyl]but-2-ynamide](/img/structure/B2565643.png)

![2-[(Cyclopentylamino)methyl]phenol](/img/structure/B2565644.png)